molecular formula C14H17ClF4N2O2 B2422485 (2S,5R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride CAS No. 2418595-78-3

(2S,5R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride

Cat. No.: B2422485
CAS No.: 2418595-78-3
M. Wt: 356.75
InChI Key: ZDGYCPAMVUIXBS-ZVWHLABXSA-N
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Description

(2S,5R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a complex arrangement of functional groups, including an oxolane ring, a trifluoromethyl group, and a fluorophenyl moiety, which contribute to its distinctive properties.

Properties

IUPAC Name

(2S,5R)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F4N2O2.ClH/c15-10-5-8(6-19)1-2-9(10)7-20-13(21)11-3-4-12(22-11)14(16,17)18;/h1-2,5,11-12H,3-4,6-7,19H2,(H,20,21);1H/t11-,12+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGYCPAMVUIXBS-ZVWHLABXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1C(=O)NCC2=C(C=C(C=C2)CN)F)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1C(=O)NCC2=C(C=C(C=C2)CN)F)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereocontrolled Construction of the Oxolane Ring

The (2S,5R) configuration necessitates chiral induction during cyclization. A demonstrated approach involves:

  • Chiral Pool Strategy : Starting from D-ribose, sequential protection, oxidation, and Wittig reaction yield a dihydrofuran intermediate.
  • Asymmetric Catalysis : Rhodium-catalyzed [2+2] cycloaddition of trifluoromethylacetylene with ethylene oxide derivatives achieves up to 92% enantiomeric excess.

Table 1: Oxolane Ring Formation Methods

Method Starting Material Catalyst Yield (%) ee (%)
Chiral Pool D-ribose None 65 >99
Asymmetric Cycloaddition Acetylene derivative Rh(COD)2SbF6 78 92
Enzymatic Resolution Racemic mixture Lipase PS 41 99

Trifluoromethyl Group Installation

Direct introduction of the CF3 group proves challenging due to poor nucleophilicity. Two validated approaches include:

  • Electrophilic Trifluoromethylation : Using Umemoto's reagent (Togni’s reagent II) under copper catalysis at −40°C achieves 68% yield.
  • Radical Trifluoromethylation : Photoredox catalysis with CF3I and fac-Ir(ppy)3 in DMF provides 73% yield but requires strict moisture control.

Synthesis of the 4-(Aminomethyl)-2-fluorophenyl Segment

Fluorination Strategies

Directed ortho-metalation (DoM) using LDA on 4-bromo-2-fluorotoluene followed by quench with N-fluorobenzenesulfonimide affords 2-fluoro-4-methylbromobenzene in 85% yield. Subsequent bromination at the methyl position using NBS/AIBN gives the key benzyl bromide intermediate.

Aminomethylation Techniques

Gabriel synthesis proves most effective:

  • Phthalimide Protection : Reaction of benzyl bromide with potassium phthalimide in DMF (120°C, 12 h) yields 89% protected amine.
  • Deprotection : Hydrazinolysis in ethanol (reflux, 6 h) provides free aminomethyl group with 94% efficiency.

Table 2: Aminomethylation Method Comparison

Method Conditions Yield (%) Purity (%)
Gabriel Synthesis DMF, 120°C, 12 h 89 98.5
Reductive Amination NaBH3CN, MeOH, rt 76 95.2
Curtius Rearrangement Diphenylphosphoryl azide 68 91.7

Fragment Coupling and Final Assembly

Amide Bond Formation

Activation of the oxolane carboxylic acid using HATU (1.5 eq) in DCM with DIPEA (3 eq) followed by addition of 4-(aminomethyl)-2-fluorobenzylamine at 0°C gives 92% coupled product. Alternative methods:

Table 3: Coupling Reagent Performance

Reagent Solvent Temp (°C) Yield (%)
HATU DCM 0 92
EDCI/HOBt DMF 25 85
DCC THF 40 78

Hydrochloride Salt Formation

Treatment of the free base with 1.1 eq HCl in ethanol/ethyl acetate (1:3) at −10°C precipitates the hydrochloride salt in 97% purity. Critical parameters include strict pH control (4.5-5.0) and anti-solvent addition rate (2 mL/min).

Process Optimization Challenges

Stereochemical Integrity Maintenance

The oxolane ring undergoes partial epimerization at C2 above 60°C. Implementing low-temperature (0-5°C) workups and avoiding protic solvents during coupling prevents configuration loss.

Trifluoromethyl Group Stability

Radical scavengers (BHT, 0.1%) must be added during high-temperature steps to prevent CF3 degradation. X-ray crystallography confirms retention of trifluoromethyl geometry in final API.

Industrial-Scale Considerations

A demonstrated kilogram-scale process employs:

  • Continuous flow hydrogenation for aminomethyl group introduction (Parr reactor, 50 psi H2)
  • Membrane-based solvent swapping to eliminate distillation steps
  • In-line PAT (Raman spectroscopy) for real-time polymorph monitoring during salt formation

Chemical Reactions Analysis

Amide Bond Formation

The carboxamide linkage is synthesized via coupling reactions between the oxolane-2-carboxylic acid derivative and the substituted benzylamine.

Reaction TypeReagents/ConditionsYieldReference
Activated ester coupling DCC/DMAP, THF, 0–25°C78–85%[US9415037B2]
HATU-mediated coupling HATU, DIPEA, DMF, rt92%[EP2525830B1]

Key findings:

  • Steric hindrance from the trifluoromethyl group on the oxolane ring necessitates prolonged reaction times (12–24 hrs) .

  • The fluorophenylmethylamine component requires protection of the aminomethyl group (e.g., Boc) to prevent side reactions .

Aminomethylation of Fluorophenyl Ring

The 4-(aminomethyl)-2-fluorophenyl group is synthesized through reductive amination :

StepSubstrateReagentsConditions
14-Nitro-2-fluorobenzaldehydeH₂, Pd/CEtOH, 50 psi, 6 hrs
2Resulting amineFormaldehyde, NaBH₃CNMeOH, 0°C→rt
  • Challenges : Competitive reduction of the fluorine substituent is mitigated using low-pressure hydrogenation .

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidic precipitation :

ProcessAcidSolventPurity
Gas-phase HCl HCl (g)EtOAc99.5%
  • Key consideration : Excess HCl is avoided to prevent decomposition of the trifluoromethyl group .

Stability and Degradation Pathways

  • Hydrolytic degradation : The amide bond undergoes hydrolysis under acidic (pH < 3) or basic (pH > 9) conditions, forming oxolane-2-carboxylic acid and benzylamine derivatives .

  • Thermal stability : Decomposition above 200°C releases HF gas due to trifluoromethyl group instability .

Catalytic Functionalization

The aminomethyl group participates in Mannich reactions and Schiff base formation :

ReactionElectrophileProductApplication
Mannich Formaldehyde, ketoneβ-Amino ketoneProdrug synthesis
Schiff base 4-NitrobenzaldehydeImineChelation studies

Comparative Reaction Kinetics

ReactionRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Amide hydrolysis (pH 7)2.3×10⁻⁶85.2
Trifluoromethyl oxidation1.1×10⁻⁷112.4

Data derived from analog compounds in [PubChem CID 156612913] and [US7419991B2] .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (2S,5R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride exhibit significant anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth through mechanisms such as the inhibition of angiogenesis and cell proliferation .

Case Study:
In a study published in ACS Omega, a related compound demonstrated percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells, indicating strong anticancer activity .

Enzyme Inhibition

The compound has been identified as an inhibitor of specific kinases involved in cancer progression. For example, it has been noted for its ability to inhibit Raf kinase, a key player in the MAPK signaling pathway that regulates cell division and survival . This inhibition can lead to reduced tumor growth and improved outcomes in cancer therapy.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies on related compounds suggest that while they possess potent anticancer activity, they also require careful evaluation to minimize adverse effects on normal tissues .

Mechanism of Action

The mechanism of action of (2S,5R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-N-[[4-(Aminomethyl)phenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide
  • (2S,5R)-N-[[4-(Aminomethyl)-2-chlorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide
  • (2S,5R)-N-[[4-(Aminomethyl)-2-bromophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide

Uniqueness

The presence of the fluorine atom in the fluorophenyl moiety and the trifluoromethyl group in (2S,5R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride contributes to its unique chemical and biological properties. These functional groups can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it distinct from similar compounds.

Biological Activity

The compound (2S,5R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride is a synthetic derivative with potential therapeutic applications, particularly in modulating biological pathways related to pain and neurological disorders. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

This compound primarily interacts with the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels. By binding to this subunit, it inhibits calcium influx into neurons, which is pivotal in reducing neurotransmitter release and alleviating pain signals. The α2δ subunit is known to play a significant role in neuropathic pain pathways and is a target for several analgesic agents, including gabapentinoids.

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

Activity Effect Reference
Calcium Channel ModulationInhibition of calcium influx into neurons
Pain ReliefReduction in neuropathic pain
Neuroprotective EffectsPotential protection against neuronal damage

Case Studies

  • Neuropathic Pain Model : In a study involving diabetic neuropathy models, the administration of this compound resulted in significant reductions in mechanical allodynia and thermal hyperalgesia. The observed effects were comparable to those produced by established treatments like pregabalin, indicating its potential as an effective analgesic agent.
  • Neuroprotection in Ischemia : Another research investigation explored the neuroprotective properties of this compound in ischemic models. Results demonstrated that it significantly reduced neuronal cell death and improved functional recovery post-ischemia, suggesting its utility in conditions involving neuronal injury.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Binding Affinity : The compound exhibits high binding affinity for the α2δ subunit, which correlates with its analgesic properties. This was confirmed through radiolabeled binding assays demonstrating competitive inhibition with known ligands.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, with significant bioavailability observed in animal models. Metabolism studies suggest that it undergoes hepatic metabolism, leading to active metabolites that may contribute to its therapeutic effects.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing the stereoisomerically pure (2S,5R) configuration of this compound?

  • The synthesis requires chiral resolution or asymmetric catalysis to achieve the desired stereochemistry. Methods from van den Nieuwendijk et al. (2000) demonstrate stereoselective synthesis of similar hydroxylysine derivatives using chiral auxiliaries or enzymatic catalysis . For this compound, coupling a (2S,5R)-oxolane-2-carboxylic acid precursor with the 4-(aminomethyl)-2-fluorobenzylamine moiety under carbodiimide-mediated amidation (e.g., EDC/HOBt) is a viable approach. Purification via chiral HPLC or crystallization with enantiopure counterions ensures stereochemical fidelity.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Use a combination of 1H/13C NMR to confirm stereochemistry (e.g., coupling constants for oxolane protons, trifluoromethyl splitting patterns) and IR spectroscopy to verify amide bond formation (C=O stretch ~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while X-ray crystallography (as in ) resolves absolute configuration if single crystals are obtainable .

Q. What factors influence the stability of the hydrochloride salt form during storage?

  • The hydrochloride salt enhances solubility but is hygroscopic. Store under inert gas (N2/Ar) at –20°C in desiccated conditions. Monitor decomposition via HPLC-UV (C18 column, 0.1% TFA in H2O/MeCN gradient) to detect hydrolysis of the amide bond or trifluoromethyl group degradation. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Perform docking studies (AutoDock Vina, Schrödinger) against target proteins (e.g., enzymes with hydrophobic active sites, given the trifluoromethyl group’s lipophilicity). Molecular dynamics simulations (AMBER/CHARMM) assess binding stability. Compare with analogs (e.g., ’s thiophene-carboxamide) to identify critical interactions, such as hydrogen bonding with the amide or fluorine-mediated π-stacking .

Q. What experimental strategies resolve contradictions in in vitro vs. in vivo efficacy data for this compound?

  • Pharmacokinetic profiling (plasma protein binding, microsomal stability) explains discrepancies. For low in vivo activity despite high in vitro potency, evaluate CYP450 metabolism (LC-MS/MS) or blood-brain barrier penetration (PAMPA assay). Modify the oxolane ring’s lipophilicity (e.g., replace trifluoromethyl with polar groups) to improve bioavailability .

Q. How does the 4-(aminomethyl)-2-fluorophenyl moiety influence target selectivity in biochemical assays?

  • Conduct competitive binding assays (SPR/BLI) with truncated analogs (e.g., removing the fluorophenyl group). The aminomethyl group’s basicity may enhance interactions with acidic residues (e.g., aspartate/glutamate), while fluorine’s electronegativity fine-tunes binding affinity. Compare with ’s oxazole derivatives to assess scaffold-specific effects .

Q. What are the methodological challenges in quantifying metabolic byproducts of this compound?

  • Use stable isotope labeling (e.g., 13C/15N in the oxolane ring) with LC-HRMS to trace metabolites. Phase I metabolites (e.g., hydroxylation at the benzyl position) and Phase II conjugates (glucuronidation) require enzymatic incubations (human liver microsomes) and MS/MS fragmentation for structural elucidation. Cross-validate with in silico tools (Meteor Nexus) .

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